molecular formula C12H8BrN3S B14868172 6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile

6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile

Cat. No.: B14868172
M. Wt: 306.18 g/mol
InChI Key: GLJBAXWLVYNXLS-UHFFFAOYSA-N
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Description

6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile is a heterocyclic compound that features a bromothiophene moiety attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C12H8BrN3S

Molecular Weight

306.18 g/mol

IUPAC Name

6-(5-bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H8BrN3S/c13-11-4-3-10(17-11)9-5-8(6-14)15-12(16-9)7-1-2-7/h3-5,7H,1-2H2

InChI Key

GLJBAXWLVYNXLS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)C3=CC=C(S3)Br)C#N

Origin of Product

United States

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